molecular formula C9H11NO2S B1529794 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid CAS No. 933733-23-4

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid

Cat. No. B1529794
M. Wt: 197.26 g/mol
InChI Key: VFRODOHJPWZONY-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid (MTCA) is a naturally occurring organic compound belonging to the class of benzothiazoles. It is an essential intermediate in the synthesis of complex organic compounds and has numerous industrial applications. MTCA has been studied extensively for its biochemical and physiological effects and is used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Biological Activity

Research indicates that derivatives of benzothiazole, such as those involving modifications to the benzothiazole structure, have been explored for their potential biological activities. For instance, a study described the synthesis and antibacterial activity of N-substituted-3-chloro-2-azetidinones starting from 2-aminobenzothiazole carboxylic acid derivatives. These compounds demonstrated good to moderate antibacterial activity against a range of microorganisms, including Staphylococcus aureus and Escherichia coli, highlighting the relevance of benzothiazole derivatives in the development of new antibacterial agents (Chavan & Pai, 2007).

Fluorescent and Colorimetric pH Sensing

Benzothiazole-based compounds have also been investigated for their application in fluorescent and colorimetric pH sensing. A specific study synthesized a benzothiazole-based aggregation-induced emission luminogen (AIEgen), which was used as a highly sensitive ratiometric fluorescent chemosensor for physiological pH sensing. This compound could detect pH fluctuations in biosamples and neutral water samples, showcasing the potential of benzothiazole derivatives in environmental and biomedical sensing technologies (Li et al., 2018).

Antimicrobial Activity

Another research focus is the antimicrobial activity of benzothiazole derivatives. A study on the synthesis of homodrimane sesquiterpenoids bearing a 1,3-benzothiazole unit reported compounds with significant antimicrobial activity against several fungal and bacterial species. This work suggests the utility of benzothiazole derivatives in developing new antimicrobial agents with potential applications in agriculture and medicine (Lungu et al., 2022).

Chemical Sensing and Molecular Recognition

Benzothiazole derivatives have been applied in the development of chemical sensors and materials for molecular recognition. The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives was described, highlighting their use as building blocks in drug discovery and chemical sensing. These derivatives offer a versatile platform for the development of new ligands for target molecules, potentially useful in therapeutic and diagnostic applications (Durcik et al., 2020).

properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-5-10-8-6(9(11)12)3-2-4-7(8)13-5/h6H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRODOHJPWZONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid

CAS RN

933733-23-4
Record name 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid

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